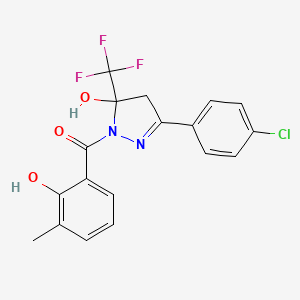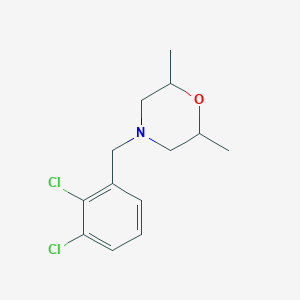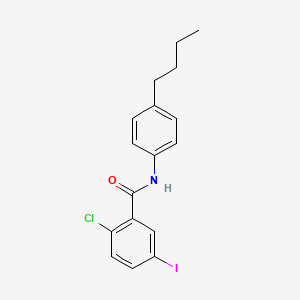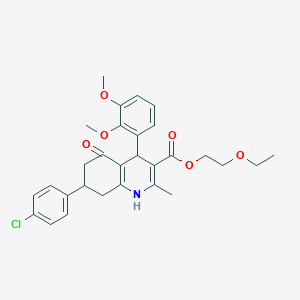![molecular formula C17H17ClN2O2 B5091538 1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5091538.png)
1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one, commonly known as CPB, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential pharmacological properties. CPB is synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
CPB exerts its pharmacological effects by inhibiting the activity of various enzymes, including topoisomerase II, cyclin-dependent kinase 2, and dihydrofolate reductase. CPB also induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR pathway.
Biochemical and physiological effects:
CPB has been shown to induce cell cycle arrest and apoptosis in cancer cells. CPB also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, CPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CPB has several advantages for lab experiments, including its high solubility in water and its ability to inhibit multiple enzymes. However, CPB also has some limitations, including its low stability in acidic conditions and its potential toxicity at high concentrations.
Zukünftige Richtungen
For CPB research include the development of more efficient synthesis methods, the identification of new pharmacological targets, and the evaluation of its potential therapeutic effects in animal models.
Synthesemethoden
CPB can be synthesized using various methods, including the reaction of 4-chlorophenylacetonitrile with 3-chloropropionyl chloride in the presence of sodium hydride and subsequent reaction with 2-amino-3-methylbenzoic acid. Another method involves the reaction of 4-chlorophenylacetonitrile with 3-chloropropionyl chloride in the presence of potassium carbonate and subsequent reaction with 2-amino-3-methylbenzoic acid. Both methods yield CPB as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
CPB has been extensively studied for its potential pharmacological properties, including its anticancer, antifungal, and antiviral activities. CPB has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CPB also exhibits antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-3-methylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-19-15-5-2-3-6-16(15)20(17(19)21)11-4-12-22-14-9-7-13(18)8-10-14/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFRWBNKYAZKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B5091466.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5091476.png)


![2-methyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091511.png)
![4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine](/img/structure/B5091516.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide](/img/structure/B5091523.png)


![6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5091541.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5091547.png)

![N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5091551.png)